molecular formula C16H27N3O B5713757 N-[4-[[2-(diethylamino)ethyl-methylamino]methyl]phenyl]acetamide

N-[4-[[2-(diethylamino)ethyl-methylamino]methyl]phenyl]acetamide

Cat. No.: B5713757
M. Wt: 277.40 g/mol
InChI Key: SLSOCQLSGRPLLZ-UHFFFAOYSA-N
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Description

N-[4-[[2-(diethylamino)ethyl-methylamino]methyl]phenyl]acetamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, an ethyl-methylamino group, and a phenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[2-(diethylamino)ethyl-methylamino]methyl]phenyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound often employs solvent-free reactions, which are both economical and environmentally friendly. The fusion method, which involves the reaction of aryl amines with ethyl cyanoacetate, is widely used in industrial settings due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-[[2-(diethylamino)ethyl-methylamino]methyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and other derivatives that retain the core structure of the original compound .

Mechanism of Action

The mechanism of action of N-[4-[[2-(diethylamino)ethyl-methylamino]methyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[[2-(diethylamino)ethyl-methylamino]methyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

N-[4-[[2-(diethylamino)ethyl-methylamino]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O/c1-5-19(6-2)12-11-18(4)13-15-7-9-16(10-8-15)17-14(3)20/h7-10H,5-6,11-13H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSOCQLSGRPLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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